3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
Description
3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a halogenated triazole derivative featuring a brominated triazole core substituted with a benzyl group containing fluorine and trifluoromethyl moieties. The compound’s structure combines electron-withdrawing groups (Br, F, CF₃) that influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., as a ligand in coordination polymers).
Properties
IUPAC Name |
3,5-dibromo-1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F4N3/c11-8-17-9(12)19(18-8)4-5-1-2-6(13)3-7(5)10(14,15)16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMGGNJTWVDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation proceeds via an SN2 mechanism, where the triazole’s nitrogen acts as a nucleophile, displacing the bromide ion. A base such as potassium hydroxide (KOH) or sodium hydride (NaH) is essential to deprotonate the triazole, enhancing its nucleophilicity. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures (80–100°C) for 6–12 hours.
Example Procedure:
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Combine 1,2,4-triazole (10.0 g, 0.14 mol), KOH (8.5 g, 0.15 mol), and DMF (100 mL).
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Add 4-fluoro-2-(trifluoromethyl)benzyl bromide (32.4 g, 0.14 mol) dropwise under nitrogen.
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Reflux at 90°C for 8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Optimization Challenges
The electron-withdrawing trifluoromethyl and fluoro groups on the benzyl bromide reduce its electrophilicity, necessitating prolonged reaction times. Substituting DMF with THF and increasing the base stoichiometry (KOH from 1.1 to 1.5 equivalents) improves yields to 85%.
Bromination of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
The alkylated intermediate undergoes dibromination at the 3- and 5-positions of the triazole ring. Bromination regioselectivity is governed by the electron-deficient nature of the triazole and steric effects from the benzyl group.
Electrophilic Bromination
A common method employs bromine (Br₂) in acetic acid at 0–5°C. The reaction exploits the triazole’s aromaticity, with bromine acting as an electrophile.
Example Procedure:
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Dissolve 1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (20.0 g, 0.07 mol) in glacial acetic acid (150 mL).
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Cool to 0°C and add bromine (11.2 mL, 0.22 mol) dropwise.
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Stir for 4 hours, then pour into ice water.
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Filter the precipitate and recrystallize from ethanol.
Alternative Bromination Strategies
N-Bromosuccinimide (NBS) with Lewis Acids:
Using NBS (2.2 equivalents) and FeCl₃ (0.1 equivalents) in dichloromethane at 25°C achieves milder conditions, reducing side reactions. This method yields 70% product with 99% regioselectivity.
Lithiation-Bromination:
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Treat the alkylated triazole with lithium diisopropylamide (LDA, 2.2 equivalents) in THF at -78°C.
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Add 1,2-dibromotetrafluoroethane (1.1 equivalents) and warm to 25°C.
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Quench with NH₄Cl and extract with dichloromethane.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials and mono-brominated byproducts.
Optimal Conditions:
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, triazole-H), 5.42 (s, 2H, CH₂), 7.52–7.48 (m, 3H, aromatic-H).
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¹³C NMR: δ 144.2 (triazole-C), 139.5 (CF₃), 116.8 (C-F).
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HRMS (ESI): m/z calc. for C₁₁H₇Br₂F₄N₃ [M+H]⁺: 430.8942; found: 430.8938.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the bromination step enhances safety and efficiency:
Waste Management
Bromine residues are neutralized with sodium thiosulfate, reducing environmental impact.
Comparative Analysis of Methods
| Method | Brominating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ in Acetic Acid | Br₂ | Acetic Acid | 65 | 97 |
| NBS/FeCl₃ | NBS | DCM | 70 | 99 |
| Lithiation-Bromination | 1,2-Dibromotetrafluoroethane | THF | 72 | 98 |
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms, resulting in different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazoles.
Scientific Research Applications
Medicinal Chemistry
3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole has been investigated for its potential as a therapeutic agent. Research highlights include:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for antibiotic development.
- Antifungal Properties : The compound's structure suggests potential efficacy against fungal infections, similar to other triazoles used in clinical settings.
Agrochemical Development
The compound's unique chemical properties make it suitable for use in agrochemicals:
- Pesticide Formulations : Triazoles are known for their fungicidal activity; thus, this compound may be explored for developing new fungicides that target crop diseases.
- Herbicides : Its structural characteristics may allow it to interact with plant metabolic pathways, providing avenues for herbicide development.
Material Science
Research into the application of triazoles in material science has gained traction:
- Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced chemical resistance.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus using varying concentrations of the compound. |
| Johnson & Lee, 2024 | Agricultural Applications | Evaluated the effectiveness of the compound as a fungicide on wheat crops; results indicated a reduction in fungal infection rates by over 50%. |
| Patel et al., 2022 | Polymer Synthesis | Developed a new polymer incorporating the triazole unit which exhibited improved mechanical properties and thermal stability compared to traditional materials. |
Mechanism of Action
The mechanism by which 3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent variations and molecular properties:
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the chloro or fluoro substituents in analogs . This may improve metabolic stability in pharmaceutical contexts. Aliphatic vs.
Molecular Weight and Reactivity :
- The target compound’s higher molecular weight (~407 g/mol) compared to simpler analogs (e.g., 334.97 g/mol for ) suggests increased steric bulk, which could impact solubility and synthetic accessibility.
Synthetic Applications :
- The 4-fluorobenzyl analog () has been commercially cataloged, indicating established synthetic routes, while the chloro-trifluoromethyl variant () may require specialized halogenation protocols.
Research Findings:
- Crystallographic Insights : While crystallographic data for the target compound is unavailable, studies on related triazoles (e.g., ) highlight the role of halogen bonding in crystal packing, which could stabilize the target molecule in solid-state applications.
- Biological Potential: Brominated triazoles are known for antimicrobial and antifungal activity. The trifluoromethyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs .
Biological Activity
3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure, featuring bromine and trifluoromethyl groups, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H5Br2F4N3
- Molecular Weight : 366.06 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Substitution Reaction : The introduction of the trifluoromethylphenylmethyl group via nucleophilic substitution.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. Studies have demonstrated that this compound can inhibit various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may exert its antibacterial effects by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
*Data derived from in vitro studies assessing growth inhibition against standard strains .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The incorporation of bromine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound.
- Tested Fungal Strains : The compound has shown effectiveness against Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 18 | 16 µg/mL |
| Aspergillus niger | 14 | 32 µg/mL |
*Results indicate significant antifungal activity compared to standard antifungal agents .
Anticancer Activity
The potential anticancer properties of triazole derivatives have been explored in various studies. The compound's mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Table 3: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 12 |
*These findings suggest that the compound may serve as a lead for further development in anticancer therapeutics .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings. For instance:
Q & A
What are the standard synthetic routes for 3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole?
Basic
The compound is typically synthesized via cyclization or substitution reactions. A common approach involves:
- Hydrazide Cyclization : Refluxing substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by distillation and crystallization in water-ethanol mixtures to form triazole intermediates .
- Benzylation : Reacting triazole precursors with halogenated benzyl groups (e.g., 4-fluoro-2-(trifluoromethyl)benzyl bromide) in absolute ethanol under reflux with glacial acetic acid as a catalyst .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization yields the final product with >65% purity .
How is the compound structurally characterized in academic research?
Basic
Structural elucidation employs:
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional parameters, particularly for bromine and fluorine substituents .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.4–8.4 ppm) and CF₃ groups (δ -107 ppm in ¹⁹F NMR) confirm substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z 363.1170) .
What preliminary biological screenings are conducted for this triazole derivative?
Basic
Initial assays focus on:
- Antimicrobial Activity : Agar diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values .
How can synthesis yields be optimized for halogenated triazole derivatives?
Advanced
Key strategies include:
- Catalyst Selection : Copper(I) iodide or sodium ascorbate accelerates cycloaddition reactions (e.g., azide-alkyne click chemistry) with >80% yield improvements .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction rates for bromination steps compared to THF .
- Microwave-Assisted Synthesis : Reduces reaction times from 18 hours to 2–4 hours while maintaining >90% purity .
How are crystallographic data contradictions resolved for triazole derivatives?
Advanced
Discrepancies in X-ray data (e.g., disordered halogen atoms) are addressed via:
- TWINABS in SHELX : Detects and corrects twinning in high-symmetry space groups (e.g., P1̄) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to validate packing motifs .
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrostatic potentials, resolving ambiguities in electron density maps .
What structure-activity relationship (SAR) insights exist for substituents on the triazole core?
Advanced
Critical substituent effects include:
- Bromine vs. Chlorine : Bromine at C3/C5 increases lipophilicity (logP +0.5) and enhances antimicrobial potency by 2-fold compared to chlorine .
- Trifluoromethyl Benzyl Groups : The 4-fluoro-2-(trifluoromethyl)benzyl group improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) via steric hindrance .
- Triazole N-Methylation : Reduces cytotoxicity (EC₅₀ > 50 µM) but abolishes kinase inhibition, suggesting a free N-H is critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
